Welcome to the BenchChem Online Store!
molecular formula C9H15NO2 B8509615 5-Isobutylpiperidine-2,4-dione

5-Isobutylpiperidine-2,4-dione

Cat. No. B8509615
M. Wt: 169.22 g/mol
InChI Key: GMOFQQQWNHBNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09394297B2

Procedure details

A mixture of rac-tert-butyl 5-isobutyl-2,4-dioxopiperidine-1-carboxylate (300 mg, 1.115 mmol), DCM (1 mL), and TFA (0.1 mL) was stirred at 25° C. for 2 h. The mixture was concentrated in vacuo and chromatographically purified (basic alumina, 40% EtOAc/petroleum ether) to afford rac-5-isobutylpiperidine-2,4-dione (85 mg, 45% yield) as a pale yellow solid: m/z (ESI, +ve) 170 (M+H)+.
Name
rac-tert-butyl 5-isobutyl-2,4-dioxopiperidine-1-carboxylate
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:5]1[CH2:10][N:9](C(OC(C)(C)C)=O)[C:8](=[O:18])[CH2:7][C:6]1=[O:19])[CH:2]([CH3:4])[CH3:3].C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH2:1]([CH:5]1[CH2:10][NH:9][C:8](=[O:18])[CH2:7][C:6]1=[O:19])[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
rac-tert-butyl 5-isobutyl-2,4-dioxopiperidine-1-carboxylate
Quantity
300 mg
Type
reactant
Smiles
C(C(C)C)C1C(CC(N(C1)C(=O)OC(C)(C)C)=O)=O
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred at 25° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographically purified (basic alumina, 40% EtOAc/petroleum ether)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(C)C)C1C(CC(NC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.